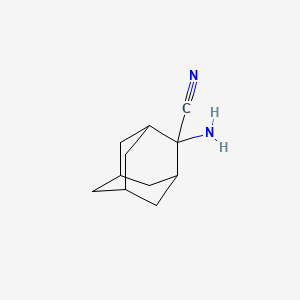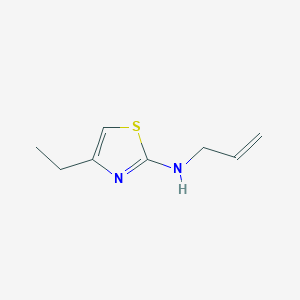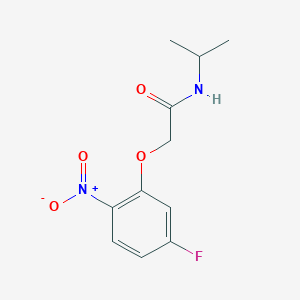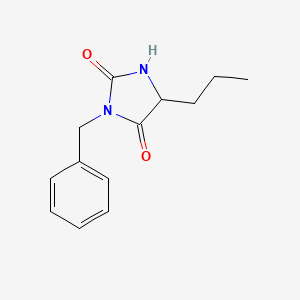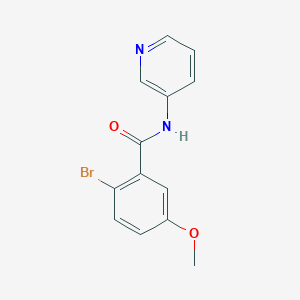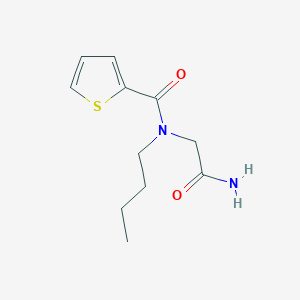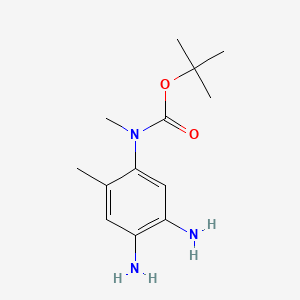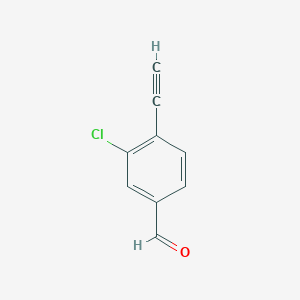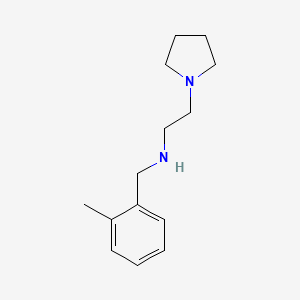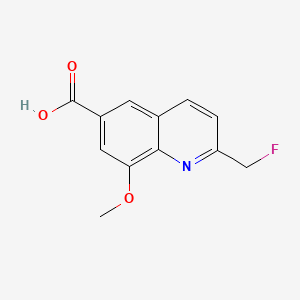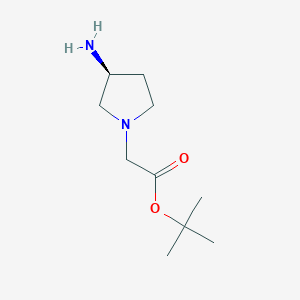
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, an aminopyrrolidine moiety, and an acetate group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-3-aminopyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)valerate: Similar structure but with a valerate group instead of an acetate group.
Uniqueness
The uniqueness of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The aminopyrrolidine moiety contributes to its biological activity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tert-butyl 2-[(3S)-3-aminopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Clé InChI |
NGPKKCGEGHNYOW-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CN1CC[C@@H](C1)N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


